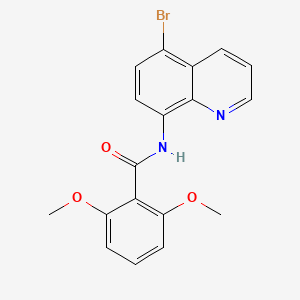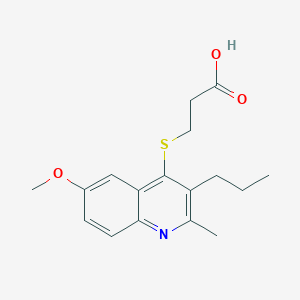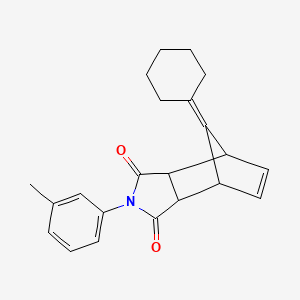
N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and methoxy groups in the structure of this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide typically involves the bromination of quinoline derivatives followed by the coupling of the brominated quinoline with 2,6-dimethoxybenzamide. One common method involves the use of a copper-catalyzed selective C5-H bromination of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent . The reaction is carried out in the presence of a cupric catalyst and an alkaline additive, resulting in the desired C5-bromination reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as malaria and cancer.
Industry: Utilized in the development of optoelectronic materials and fluorescence probes.
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This can lead to the induction of apoptosis in cancer cells. Additionally, the presence of the bromine atom and methoxy groups can enhance the compound’s ability to interact with biological membranes and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-8-hydroxyquinoline: Known for its antimicrobial properties.
5-bromo-8-aminoquinoline: Studied for its antimalarial activity.
5-bromo-8-methoxyquinoline: Investigated for its potential as an anticancer agent.
Uniqueness
N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-14-6-3-7-15(24-2)16(14)18(22)21-13-9-8-12(19)11-5-4-10-20-17(11)13/h3-10H,1-2H3,(H,21,22) |
InChI Key |
OKHFAUWUNOZSEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide](/img/structure/B11091666.png)
![N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11091672.png)
![Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B11091674.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11091685.png)
![(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(naphthalen-2-yl)methanone](/img/structure/B11091687.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B11091689.png)
![N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11091693.png)
![N-(2,3-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091695.png)
![5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B11091697.png)
![1-Benzyl-3-(2-hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11091700.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091701.png)

![(6E)-6-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B11091710.png)
